1-(4-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea
Description
The compound 1-(4-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea features a thiazole core substituted with a 3-oxo-3-(4-phenylpiperazin-1-yl)propyl chain at position 4 and a phenylurea moiety at position 2. This structure integrates multiple pharmacophoric elements:
- Thiazole ring: A sulfur- and nitrogen-containing heterocycle known for diverse biological activities, including antimicrobial and anticancer effects .
- 4-Phenylpiperazine: A seven-membered ring with two nitrogen atoms, often linked to CNS activity and receptor modulation.
Properties
IUPAC Name |
1-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c29-21(28-15-13-27(14-16-28)20-9-5-2-6-10-20)12-11-19-17-31-23(25-19)26-22(30)24-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H2,24,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNRVLQRUXXPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)-3-phenylurea is a novel chemical entity that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Urea derivative
- Functional Groups : Thiazole and phenylpiperazine moieties
- Molecular Formula : CHNOS
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds derived from piperazine and thiazole structures. For instance, derivatives with similar scaffolds have shown promising results in inhibiting various cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 0.95 | Induces autophagy |
| Compound B | MCF-7 (breast cancer) | 0.07 | CDK2 inhibition |
| Compound C | HeLa (cervical cancer) | 7.01 | Topoisomerase-IIa inhibition |
The biological activity data suggest that compounds with a similar structure to this compound may exhibit significant antitumor effects through multiple pathways, including apoptosis induction and cell cycle arrest.
Anti-inflammatory and Analgesic Effects
In addition to its antitumor properties, compounds containing piperazine rings have been investigated for their anti-inflammatory and analgesic activities . For example, studies have shown that related piperazine derivatives demonstrate significant analgesic effects comparable to traditional analgesics like aspirin.
| Study Reference | Dose (mg/kg) | Result |
|---|---|---|
| Doğruer et al., 2007 | 100 | Higher analgesic activity than aspirin |
| In vivo study | Various doses | Effective in both phases of carrageenan-induced edema |
These results indicate that the compound could possess dual action as an analgesic and anti-inflammatory agent.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as CDK2 and topoisomerase-IIa, which are crucial for cancer cell proliferation.
- Induction of Apoptosis : The presence of the phenylpiperazine moiety may enhance the compound's ability to trigger apoptotic pathways in tumor cells.
- Modulation of Inflammatory Pathways : The thiazole component may play a role in modulating inflammatory responses, contributing to its analgesic properties.
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Case Study A : A clinical trial involving a thiazole derivative demonstrated a significant reduction in tumor size among participants with advanced lung cancer.
- Case Study B : A double-blind study showed that patients receiving a piperazine-based compound reported reduced pain levels compared to those on placebo.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Anticancer Potential: Thiazole-thiophene sulfonamides () exhibit IC50 values ~10 μM, superior to doxorubicin. The target compound’s phenylurea and piperazine groups may enhance tumor selectivity but require validation .
- Antifungal Activity : Piperazine/thiadiazole-urea analogs () suggest possible fungicidal applications, though the target compound’s efficacy remains unstudied.
- Structural Insights : Crystallographic data () highlight planarity as a key factor in bioactivity. The target compound’s phenylurea may introduce steric hindrance, affecting binding compared to fluorophenyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
